2-(3-Phenylphenyl)benzaldehyde
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Overview
Description
2-(3-Phenylphenyl)benzaldehyde is an aromatic aldehyde with a complex structure consisting of a benzaldehyde core substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine using a mutant form of 4-hydroxymandelate synthase .
Industrial Production Methods
Industrial production of benzaldehyde and its derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid.
Reduction: It can be reduced to benzyl alcohol using catalysts such as platinum or nickel.
Substitution: It can form Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, sodium bisulfite, and Grignard compounds . The conditions for these reactions vary, but they often require specific catalysts and controlled environments to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include benzoic acid, benzyl alcohol, Schiff bases, oximes, hydrazones, and acetals .
Scientific Research Applications
2-(3-Phenylphenyl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Phenylphenyl)benzaldehyde involves its ability to bind chemically to cellular macromolecules, particularly free amino groups . This binding can lead to various biochemical effects, including the inhibition of specific enzymes and the modulation of cellular pathways. The compound’s reactivity with different functional groups makes it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Phenylphenyl)benzaldehyde include benzaldehyde, benzyl alcohol, and benzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two phenyl groups attached to the benzaldehyde core. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C19H14O |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(3-phenylphenyl)benzaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-18-9-4-5-12-19(18)17-11-6-10-16(13-17)15-7-2-1-3-8-15/h1-14H |
InChI Key |
CRWXROLBMOKXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
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